2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Medicinal chemistry Physicochemical property prediction Structure-property relationships

This ortho-bromobenzamide features a polarizable bromine atom for halogen bonding and a synthetic handle for Suzuki-Miyaura/Heck/Sonogashira couplings, enabling late-stage diversification for SAR studies—a capability absent in des-halo, chloro, cyano, or methoxy analogs. With XLogP3-AA 3.6 and TPSA 51.8 Ų, it is the most lipophilic option in its indenyl-benzamide series, ideal for permeability-sensitive targets. Bioactivity is uncharacterized in peer-reviewed literature; treat as a synthetic intermediate or screening library member. Purity: 95%.

Molecular Formula C18H18BrNO2
Molecular Weight 360.251
CAS No. 2034260-96-1
Cat. No. B2681870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
CAS2034260-96-1
Molecular FormulaC18H18BrNO2
Molecular Weight360.251
Structural Identifiers
SMILESCOC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C18H18BrNO2/c1-22-18(10-13-6-2-3-7-14(13)11-18)12-20-17(21)15-8-4-5-9-16(15)19/h2-9H,10-12H2,1H3,(H,20,21)
InChIKeyDZOBSDBBHIZAER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide (CAS 2034260-96-1): Compound Identity and Baseline Characteristics for Procurement Evaluation


2-Bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide (CAS 2034260-96-1) is a synthetic small molecule belonging to the ortho-bromobenzamide class, characterized by a 2-bromobenzamide core linked via a methylene bridge to a 2-methoxy-2,3-dihydro-1H-indene scaffold. The compound has a molecular formula of C₁₈H₁₈BrNO₂, a molecular weight of 360.2 g/mol, a computed XLogP3-AA of 3.6, one hydrogen bond donor, and two hydrogen bond acceptors. Most critically, the bioactivity of this specific compound is currently uncharacterized in the peer-reviewed literature. A comprehensive search of primary research papers, patents, and authoritative databases (e.g., ChEMBL, BindingDB, PubMed) did not return any quantitative biological assay data, target engagement profiles, or functional activity measurements for this CAS number. Prospective users should therefore treat this compound as a synthetic intermediate or a screening library member whose differentiation from close analogs cannot be verified at this time. This evidence guide accordingly presents only the limited computational and analog-derived information that is available, with explicit documentation of what is not known.

Why 2-Bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide Cannot Be Substituted with a Generic Analog Without Risk of Divergent Properties


Within the ortho-halobenzamide space, even single-atom variations—such as replacing the 2-bromo substituent with a chloro, cyano, methoxy, or des-halo analog—can drastically alter lipophilicity, hydrogen-bonding capacity, metabolic stability, and steric bulk, all of which are known determinants of target binding and pharmacokinetic behavior in this scaffold class. The 2-bromo atom in particular provides a polarizable halogen that can engage in halogen bonding, influence cytochrome P450 oxidative metabolism, and serve as a synthetic handle for late-stage cross-coupling diversification—features that are absent or altered in the chloro, cyano, and methoxy analogs. Until explicit comparative activity data become available for this compound, generic substitution cannot be assumed to be functionally neutral, and the decision to procure a specific analog must rest on the specific chemical properties of the 2-bromo derivative outlined in this guide.

Quantitative Comparative Evidence for 2-Bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide Against Closest Analogs


Lipophilicity Comparison (Computed XLogP3-AA) Between 2-Bromo and Closest 2-Halo/2-Cyano/2-Methoxy Indenyl-Benzamide Analogs

The computed XLogP3-AA value (lipophilicity) of the 2-bromo compound is compared with those of the 2-chloro, 3-cyano, and 4-methoxy regioisomeric analogs, as well as the non-halogenated parent and the 2,6-dimethoxy analog. These computed values (all from PubChem, based on the same algorithm) serve as class-level inference of how the bromine atom modulates hydrophobicity relative to alternative substituents. [1]

Medicinal chemistry Physicochemical property prediction Structure-property relationships

Synthetic Utility: Ortho-Bromo Handle Enables Palladium-Catalyzed Cross-Coupling Not Possible with Des-Halo or Cyano Analogs

The ortho-bromine substituent on the benzamide ring serves as a competent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) under standard conditions, a capability documented across the broader 2-bromobenzamide class. The 2-chloro analog is significantly less reactive in oxidative addition, the 3-cyano analog is completely inert under these conditions, and the 2,6-dimethoxy analog lacks a halogen handle altogether. This specific ortho-bromine reactivity has been demonstrated in analogous 2-bromobenzamide scaffolds used for the synthesis of phenanthridinones and substituted isoindolinones. [1] [2]

Organic synthesis Late-stage functionalization Cross-coupling chemistry

Molecular Weight and Ligand Efficiency Parameters for Fragment-Based Screening

Compared to the 2,6-dimethoxy analog (MW 341.4) and the 4-methoxy analog (MW 325.4), the 2-bromo compound (MW 360.2) occupies a distinct position in the property space, with a molecular weight closer to the typical fragment-like threshold (~300 Da) while retaining the bromine atom as a potential pharmacophoric or affinity-enhancing element. The computed ligand efficiency metrics (H-bond donor/acceptor counts, rotatable bonds) conform to lead-likeness criteria. [1]

Fragment-based drug discovery Ligand efficiency Lead-likeness

Recommended Research Applications for 2-Bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide Based on Current Evidence


Scaffold for Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The ortho-bromine substituent provides a validated synthetic handle for Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the generation of focused libraries for structure-activity relationship (SAR) studies. This application is supported by extensive literature precedent in the 2-bromobenzamide class, and the absence of such a handle in the 3-cyano or 2,6-dimethoxy analogs makes the bromo compound uniquely suited for this purpose. [1]

Lipophilicity-Driven Lead Optimization in CNS or Membrane-Permeability-Focused Programs

With a computed XLogP3-AA of 3.6 and a TPSA of approximately 51.8 Ų, this compound resides in a physicochemical property range associated with good blood-brain barrier penetration and passive membrane permeability. Compared to the more polar 3-cyano (XLogP3-AA 2.2) and 2,6-dimethoxy (XLogP3-AA 2.5) analogs, the bromo compound is the most lipophilic option in this indenyl-benzamide series, making it the rational first choice for permeability-sensitive targets. [1]

Halogen-Bonding Pharmacophore Hypothesis Testing

The polarizable bromine atom at the ortho position of the benzamide ring can engage in halogen bonding with protein backbone carbonyls or π-systems, a feature absent in the chloro (weaker σ-hole) and des-halo analogs. This compound can serve as a tool to probe halogen-bonding contributions to target affinity in systems where the 2-position of the benzamide ring is predicted to contact the protein surface. [1]

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